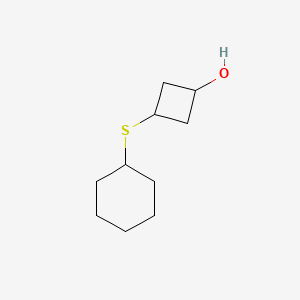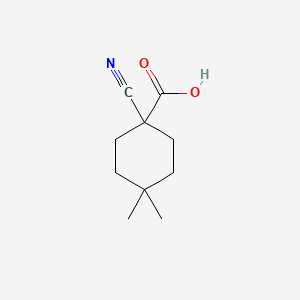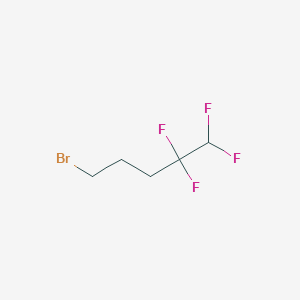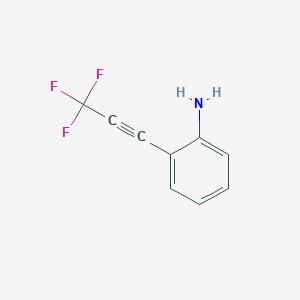
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine is a fluorinated compound with a molecular weight of 194.22 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine typically involves the reaction of 2-methylmorpholine with a difluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective interactions with the target molecules. This results in various biochemical effects, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
2,2-Difluoro-3-(3-methylmorpholin-4-yl)propan-1-amine: A closely related compound with a different methyl group position.
Fluconazole: A compound with a similar difluorophenyl structure but different functional groups.
Uniqueness
2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine is unique due to its specific combination of fluorine atoms and the 2-methylmorpholine moiety. This unique structure imparts distinct reactivity and selectivity, making it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C8H16F2N2O |
|---|---|
Peso molecular |
194.22 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2O/c1-7-4-12(2-3-13-7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
Clave InChI |
JIODSKFHRMJLOY-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCO1)CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[1-(methylamino)cyclobutyl]propan-1-one](/img/structure/B13164505.png)
![6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B13164516.png)


![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)


![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)


![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)


